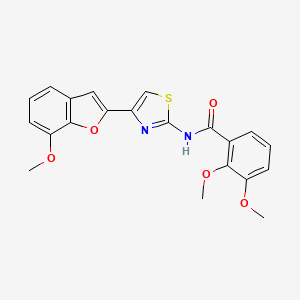

2,3-dimethoxy-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

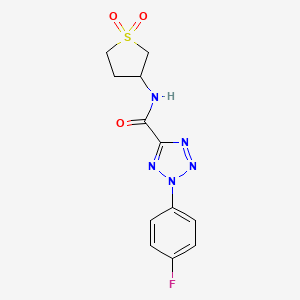

The compound 2,3-dimethoxy-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide is a synthetic molecule that appears to be designed for biological activity, given its structural features which include a benzofuran moiety, a thiazole ring, and a benzamide group. These structural components are commonly found in compounds with significant pharmacological properties. Although the specific compound is not directly mentioned in the provided papers, similar structures are discussed, suggesting potential anticancer activity and the ability to inhibit specific enzymes like stearoyl-CoA desaturase-1 (SCD-1).

Synthesis Analysis

The synthesis of related compounds with thiadiazole and benzamide groups has been reported using microwave-assisted, solvent-free methods, which are generally considered to be efficient and environmentally friendly . The Schiff's bases containing a thiadiazole scaffold and benzamide groups were synthesized and confirmed by various spectroscopic methods, including IR, NMR, and mass spectrometry . Although the exact synthesis of 2,3-dimethoxy-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide is not detailed, similar methods could potentially be applied.

Molecular Structure Analysis

The molecular structure of compounds similar to 2,3-dimethoxy-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide includes a thiadiazole ring, which is known to be a crucial pharmacophore for anticancer activity . The presence of methoxy groups and a benzofuran ring could imply additional interactions with biological targets, enhancing the compound's potential efficacy.

Chemical Reactions Analysis

While the specific chemical reactions of 2,3-dimethoxy-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide are not provided, related compounds have been evaluated for their anticancer activity, suggesting that they may undergo interactions with cellular components or enzymes . The molecular docking studies of similar compounds have been used to predict the probable mechanism of action, which could involve binding to specific proteins or enzymes involved in cancer cell proliferation .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with similar structures have been computationally predicted to show good oral drug-like behavior . This includes absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, which are essential for the development of a new drug candidate. The presence of multiple methoxy groups and a benzofuran ring in the compound of interest could affect its solubility, stability, and overall pharmacokinetic profile.

Mechanism of Action

Target of Action

Benzofuran derivatives have been found to exhibit a wide range of biological activities . They are known to interact with multiple receptors, which makes them valuable in drug research and development .

Mode of Action

It’s known that benzofuran derivatives can exhibit good antimicrobial activity when the substituent on the 4-position contains halogens or hydroxyl groups .

Biochemical Pathways

Benzofuran derivatives have been found to have dramatic anticancer activities .

properties

IUPAC Name |

2,3-dimethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O5S/c1-25-15-8-4-6-12-10-17(28-18(12)15)14-11-29-21(22-14)23-20(24)13-7-5-9-16(26-2)19(13)27-3/h4-11H,1-3H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUPFUVZQUCPDPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=C(C(=CC=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-dimethoxy-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2516117.png)

![5-methyl-1-phenyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2516118.png)

![2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-1,3-oxazole-5-carboxylic acid](/img/structure/B2516123.png)

![N-(4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}phenyl)acetamide](/img/structure/B2516125.png)

![Diethyl 2-[(2-chloro-4-methylanilino)methylene]malonate](/img/structure/B2516129.png)

![3-(2-(azepan-1-yl)-2-oxoethyl)-5-ethoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2516134.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2516136.png)

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2516140.png)